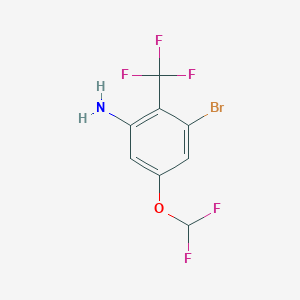

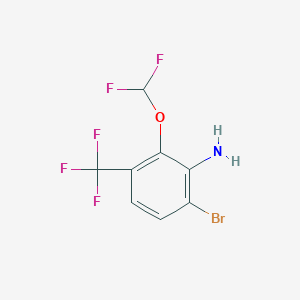

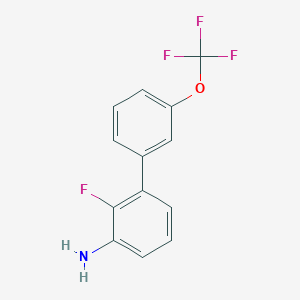

3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl

概要

説明

The compound “3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . It is a versatile material used extensively in scientific research and exhibits remarkable properties, making it valuable for various applications such as drug synthesis, material science, and organic chemistry.

科学的研究の応用

1. Analytical Standards in PCB Measurements

3-Amino-2-fluoro-3'-(trifluoromethoxy)biphenyl and similar compounds have been used in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs) for use as analytical standards in PCB measurements. This includes the synthesis of fluoro-PCBs that are analogues of toxic PCB congeners listed by WHO (Sott, Hawner, & Johansen, 2008).

2. Development of Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents, developed from trifluoromethyl trifluorovinyl ether, are utilized for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These compounds serve as important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

3. Polymer Synthesis

The compound is used in the synthesis of novel poly(arylene ether)s. These polymers, derived from bisfluoro monomers including 3-amino-2-fluoro compounds, exhibit high thermal stability and are soluble in a wide range of organic solvents. They are useful in various applications due to their unique properties (Salunke, Ghosh, & Banerjee, 2007).

4. Photoredox Catalysis

Compounds like this compound are instrumental in the development of photoredox systems for catalytic fluoromethylation. This process is crucial in synthetic organic chemistry, particularly in the creation of organofluorine compounds (Koike & Akita, 2016).

5. Molluscicidal Agents

Fluorine substituted derivatives of this compound have been explored as potential molluscicidal agents against snails responsible for Bilharziasis diseases. This highlights its potential use in public health and pest control (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Safety and Hazards

将来の方向性

Fluorine-containing compounds, such as “3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl”, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it can be expected that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

作用機序

Target of Action

It is often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be the palladium catalyst used in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group. In the transmetalation step, the nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.

Result of Action

The result of the action of 3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds.

Action Environment

The action of 3-Amino-2-fluoro-3’-(trifluoromethoxy)biphenyl is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . These reactions are known for their mild and functional group tolerant conditions, which contribute to their wide applicability .

特性

IUPAC Name |

2-fluoro-3-[3-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)19-13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYNUZDSBBTDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

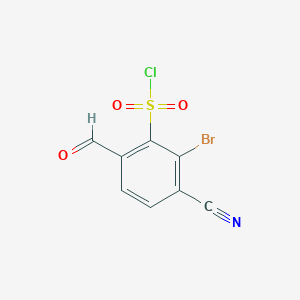

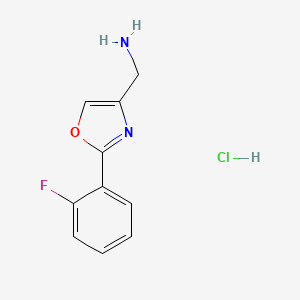

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

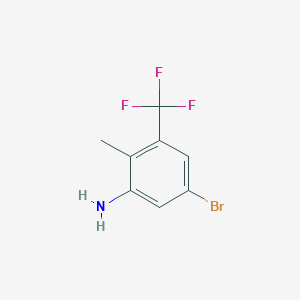

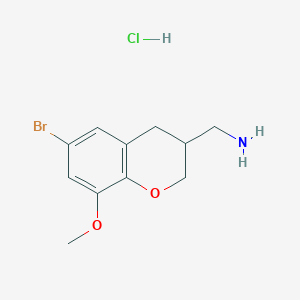

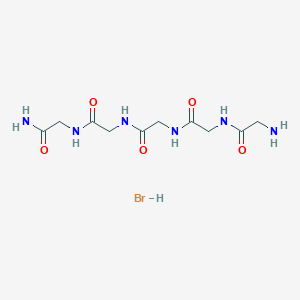

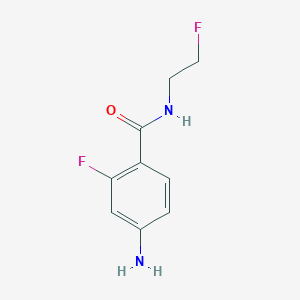

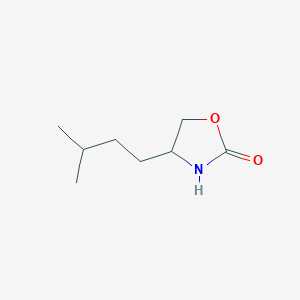

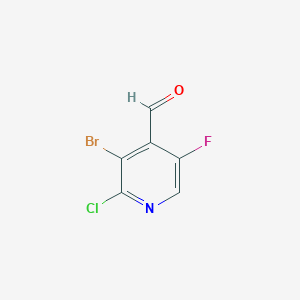

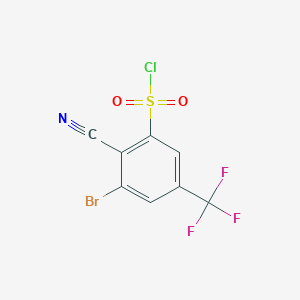

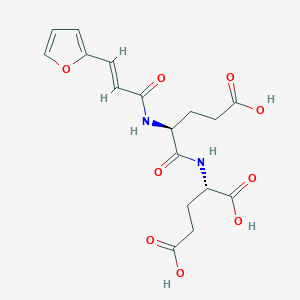

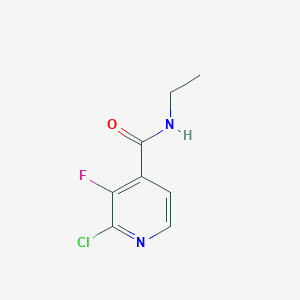

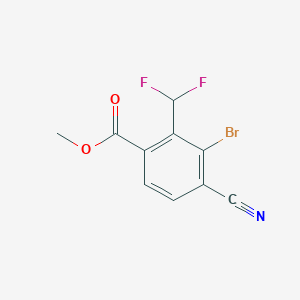

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。